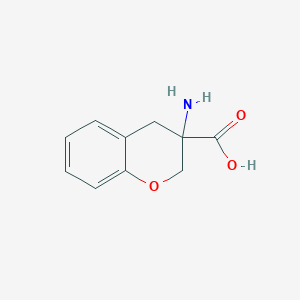

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid” is a compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 . It is a derivative of 3,4-dihydro-2H-1-benzopyran .

Synthesis Analysis

A new series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives bearing various substituents on the 5-position was successfully prepared via palladium-mediated cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound includes a benzopyran ring, which is a fused ring structure incorporating a benzene ring and a pyran ring .Chemical Reactions Analysis

The synthesis of this compound involves palladium-mediated cross-coupling reactions . The reaction involves the formation of new bonds and the breaking of old ones, resulting in the formation of the desired product .Aplicaciones Científicas De Investigación

Synthesis and Derivative Studies

Enantiomeric Synthesis and Receptor Interactions : A study by Hammarberg et al. (2000) focused on synthesizing enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans, examining their interactions with the 5-HT1A receptor, and evaluating their intrinsic activity in cellular models (Hammarberg et al., 2000).

Formation of Derivatives : Research by Rodríguez et al. (2022) explored the synthesis of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid and its transformation into other derivatives, showcasing the compound's versatility in chemical synthesis (Rodríguez et al., 2022).

Intermediate Synthesis for PD128907 : Jin (2006) described the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, a crucial intermediate for the dopamine D3 receptor agonist PD128907, highlighting its potential in pharmacological applications (Jin, 2006).

Peptidomimetic Building Block : Anderluh et al. (2005) reported the synthesis and reactivity of ethyl 8-amino-6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate, a peptidomimetic building block, demonstrating the compound's potential in creating spatially oriented functionalities (Anderluh et al., 2005).

Radical Cyclization for Aminochroman Derivatives : Pavé et al. (2003) synthesized enantiomerically pure aminochroman derivatives using radical cyclization, starting from d- or l-serine, which could be significant in developing new chemical entities (Pavé et al., 2003).

Potassium Fluoride Promoted Reactions : Bojilova et al. (1992) explored the reaction of 3-acylsubstituted 2H-1-benzopyran-2-ones with acid anhydrides in the presence of potassium fluoride, indicating the compound's reactivity and potential in synthesizing diverse chemical structures (Bojilova et al., 1992).

Structural and Activity Relationship Studies

5-HT1A Receptor Ligands and Anxiolytic Agents : Comoy et al. (1996) investigated 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as ligands for the 5-HT1A receptor, aiming to identify potential anxiolytic agents and studying their structural activity relationships (Comoy et al., 1996).

Synthesis and Antihypertensive Activity : Cassidy et al. (1992) described the synthesis of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols and evaluated their antihypertensive activity, demonstrating the compound's potential in therapeutic applications (Cassidy et al., 1992).

Structure-Activity Relationship in Anxiolytic Agents : Podona et al. (1994) conducted a study on 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, assessing their structure-activity relationship to identify effective 5-HT1A receptor ligands with potential anxiolytic properties (Podona et al., 1994).

Mecanismo De Acción

Target of Action

The primary targets of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid are the serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions .

Mode of Action

This compound: interacts with its targets, the 5-HT1A and 5-HT7 receptors, by binding to them . This binding can influence the activity of these receptors, potentially leading to changes in the transmission of serotonin signals .

Biochemical Pathways

The interaction of This compound with the 5-HT1A and 5-HT7 receptors affects the serotoninergic pathways . The downstream effects of this interaction can influence various physiological processes regulated by serotonin, such as mood, anxiety, and sleep .

Result of Action

The molecular and cellular effects of This compound ’s action are likely related to its influence on serotonin signaling. By binding to the 5-HT1A and 5-HT7 receptors, it could modulate the activity of these receptors and alter the transmission of serotonin signals . This could potentially lead to changes in the physiological processes regulated by serotonin.

Direcciones Futuras

The synthesis and study of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, including “3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid”, is a topic of ongoing research . These compounds have shown potential in interacting with serotonin receptors, suggesting possible applications in the development of new drugs .

Análisis Bioquímico

Biochemical Properties

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with serotoninergic receptors. Studies have shown that derivatives of this compound exhibit high affinity for 5-HT1A and 5-HT7 receptors . These interactions suggest that this compound may influence neurotransmission and could be explored for potential anxiolytic effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to interact with serotonin receptors, which play a crucial role in cell signaling pathways. This interaction can influence gene expression and cellular metabolism, potentially leading to changes in cell function . The compound’s ability to modulate serotoninergic activity suggests it could impact various types of cells, particularly those in the nervous system .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with serotonin receptors. The compound’s high affinity for 5-HT1A and 5-HT7 receptors indicates that it may act as an agonist or antagonist, modulating receptor activity and influencing downstream signaling pathways . These interactions can lead to changes in gene expression and enzyme activity, further affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, and its effects on cells have been observed to persist over extended periods . Long-term studies indicate that the compound can maintain its activity, suggesting potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit anxiolytic effects without significant adverse reactions . At higher doses, there may be threshold effects leading to toxicity or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and efficacy . The compound’s ability to reach target sites within the body is essential for its therapeutic effectiveness .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

3-amino-2,4-dihydrochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-10(9(12)13)5-7-3-1-2-4-8(7)14-6-10/h1-4H,5-6,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPYOBMQIAPLHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC1(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)

![2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid](/img/structure/B1380651.png)

![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)